5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a naphthalen-1-yloxy group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Naphthalen-1-yloxy Acetohydrazide: This intermediate is prepared by reacting naphthalen-1-ol with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis.
Cyclization: The acetohydrazide is then reacted with carbon disulfide in an alkaline medium to form the corresponding 1,3,4-oxadiazole-2-thiol derivative.
Substitution: The oxadiazole derivative is treated with ethyl chloroacetate to yield the ethyl acetate analogue.
Formation of Triazole Ring: The final step involves the cyclization of the intermediate with phenylhydrazine to form the desired triazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The naphthalen-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-((Naphthalen-1-yloxy)methyl)-1H-pyrazole-4-carboxylic acid
- 5-((Naphthalen-1-yloxy)methyl)-1,3,4-oxadiazole derivatives
Uniqueness
5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalen-1-yloxy group and a triazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c24-19-21-20-18(22(19)15-9-2-1-3-10-15)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVHEZOEAAPXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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